molecular formula C5H9ClO B1352662 3-Chloro-2,2-dimethylpropanal CAS No. 13401-57-5

3-Chloro-2,2-dimethylpropanal

Cat. No. B1352662
CAS RN: 13401-57-5
M. Wt: 120.58 g/mol
InChI Key: ITSRYBRMKMEYHL-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO . It has a molecular weight of 120.58 . The compound is also known by its IUPAC name, 3-chloro-2,2-dimethylpropanal .


Synthesis Analysis

3-Chloro-2,2-dimethylpropanal can be synthesized from 3-Chloro-2,2-dimethyl-1-propanol . The 3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,2-dimethylpropanal is 1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with two methyl groups attached to the same carbon atom, a chlorine atom attached to another carbon atom, and a carbonyl group (C=O) at the end.


Chemical Reactions Analysis

3-Chloro-2,2-dimethylpropanal is formed from the oxidation of 3-Chloro-2,2-dimethyl-1-propanol . The product spontaneously trimerizes to s-trioxane .

Scientific Research Applications

Aroma-Impact Compounds Synthesis

3-Chloro-2,2-dimethylpropanal is used in the combinatorial preparation of new aroma-impact compounds, specifically polyfunctional thiols. These compounds are significant in flavor and fragrance chemistry due to their potent and characteristic aromas .

s-Trioxane Formation

This compound undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal, which spontaneously trimerizes to form s-trioxane . s-Trioxane has various applications, including serving as a monomer for polymer production.

properties

IUPAC Name

3-chloro-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRYBRMKMEYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456042
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2-dimethylpropanal

CAS RN

13401-57-5
Record name 3-chloro-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,2-dimethylpropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Chloro-2,2-dimethylpropanal in organic synthesis?

A1: 3-Chloro-2,2-dimethylpropanal serves as a valuable starting material in organic synthesis, particularly for synthesizing complex molecules like the naturally occurring α-amino acid, Pantonine []. This aldehyde's reactivity allows for various chemical transformations, making it a versatile building block for constructing diverse molecular structures.

Q2: Can you provide details about the synthesis of Pantonine using 3-Chloro-2,2-dimethylpropanal, as described in the research?

A2: While the provided abstract doesn't detail the entire synthetic route, it states that the synthesis of Pantonine starts with 3-Chloro-2,2-dimethylpropanal []. This suggests that the aldehyde likely undergoes a series of reactions, including the introduction of an amino group and a hydroxyl group, to arrive at the final Pantonine structure (2-amino-4-hydroxy-3,3-dimethylbutyric acid) []. The research also notes that Pantonine can cyclize into its corresponding γ-lactone under specific reaction conditions (gaseous hydrogen chloride in methanol) [], highlighting the reactivity of this amino acid.

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